molecular formula C19H28N2O3 B12935622 tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B12935622
M. Wt: 332.4 g/mol
InChI Key: SYHUVAFNYDDXKD-UHFFFAOYSA-N
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Description

tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3 This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl and hydroxymethyl groups. Common reagents used in these reactions include tert-butyl chloroformate, benzyl bromide, and various bases and solvents. The reaction conditions may involve heating, cooling, and the use of inert atmospheres to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme, stabilizing the compound-enzyme complex and preventing substrate binding .

Comparison with Similar Compounds

tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds such as:

    tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound features a sulfur atom in the spirocyclic ring, which can impart different chemical properties and reactivity.

    tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate: Similar in structure but lacks the benzyl group, which may affect its biological activity and applications.

    tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate:

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 7-benzyl-5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)21-13-19(14-21)12-20(10-16(19)11-22)9-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3

InChI Key

SYHUVAFNYDDXKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2CO)CC3=CC=CC=C3

Origin of Product

United States

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